molecular formula C10H18O2 B14617533 Ethyl 2,3,3-trimethylpent-4-enoate CAS No. 60066-57-1

Ethyl 2,3,3-trimethylpent-4-enoate

Cat. No.: B14617533
CAS No.: 60066-57-1
M. Wt: 170.25 g/mol
InChI Key: JMPOBIJJBNUTAV-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethylpent-4-enoate is a synthetic ester compound intended for research applications in organic and medicinal chemistry. Its structure, featuring a pentenoate backbone with specific methyl substitutions at the 2 and 3 positions, suggests its potential utility as a building block or intermediate in complex synthesis projects. Compounds with similar structural motifs, such as esters with tetrasubstituted carbon centers, are often investigated for their ability to form quaternary centers in cyclization reactions, which are key steps in constructing complex natural product frameworks . Researchers may explore the use of this ester in cyclization reactions, such as the silyl enol ether Prins cyclization, a method known for the diastereoselective synthesis of tetrahydropyran-4-ones, which are common structural elements in biologically active molecules . The specific mechanism of action and research value of this compound are dependent on the context of its application. It may act as a precursor in the modular synthesis of more complex molecules, particularly those requiring a densely functionalized alkenoate component. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

60066-57-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2,3,3-trimethylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-6-10(4,5)8(3)9(11)12-7-2/h6,8H,1,7H2,2-5H3

InChI Key

JMPOBIJJBNUTAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,3-trimethylpent-4-enoate typically involves the esterification of 2,3,3-trimethylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2,3,3-trimethylpent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2,3,3-trimethylpent-4-enoic acid or corresponding ketones.

    Reduction: Formation of ethyl 2,3,3-trimethylpentanoate or 2,3,3-trimethylpentanol.

    Substitution: Formation of amides, thioesters, or other substituted esters.

Scientific Research Applications

Chemistry: Ethyl 2,3,3-trimethylpent-4-enoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Medicine: The compound’s potential as a precursor for drug synthesis makes it of interest in medicinal chemistry. It can be used to create molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances. Its ester functionality makes it suitable for use in various formulations.

Mechanism of Action

The mechanism of action of Ethyl 2,3,3-trimethylpent-4-enoate involves its interaction with molecular targets through its ester and alkene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Ethyl Palmitate

  • Structure: A linear saturated ester (ethyl hexadecanoate) with a long alkyl chain.
  • Evidence :
    • Biological Effects : Ethyl palmitate was tested for antennal responses in clothianidin-treated Bombus terrestris bees, showing reduced olfactory sensitivity compared to controls .

    • Occurrence : Detected in Sodabis plant samples as a volatile compound, suggesting roles in plant-insect interactions .

  • Comparison: Unlike Ethyl 2,3,3-trimethylpent-4-enoate, ethyl palmitate’s linear structure and long chain likely enhance hydrophobicity, making it more suitable for lipid-based applications.

Ethyl Decanoate and Ethyl-9-Hexadecenoate

  • Structure: Medium- to long-chain esters (ethyl decanoate is saturated; ethyl-9-hexadecenoate is monounsaturated).
  • Evidence: Both were identified in Sodabis volatiles, with ethyl decanoate associated with floral or fruity aromas .
  • Comparison: The branched, unsaturated structure of this compound may confer distinct volatility and scent profiles compared to these linear esters.

Ethyl Acetate Subfractions

  • Evidence: Ethyl acetate extracts from Bacillus thuringiensis contained antimicrobial compounds like fatty acids and terpenoids .
  • Comparison: this compound’s branched structure could alter solubility in ethyl acetate, affecting its extraction efficiency in similar protocols.

Substituted Ethyl Ethers

  • Examples : Compounds like 4-chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether () .
  • Comparison: Ethers generally exhibit lower reactivity than esters. The electron-withdrawing groups in these ethers contrast with the electron-donating methyl groups in this compound, influencing their stability and interactions.

Data Table: Properties of Selected Compounds

Compound Structure Type Key Functional Groups Observed Applications/Effects Evidence Source
Ethyl Palmitate Linear saturated ester Long alkyl chain Insect olfactory modulation ; plant volatiles [1, 2]
Ethyl Decanoate Medium-chain ester Saturated C10 chain Floral/fruity aroma in plants [2]
Ethyl-9-Hexadecenoate Unsaturated ester Monounsaturated C16 chain Plant volatile signaling [2]
Ethyl Acetate Subfractions Solvent extract Mixed compounds Antimicrobial activity [3, 4]
Substituted Ethyl Ethers Aromatic ethers Halogens, sulfonyl groups Synthetic intermediates [5]

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,3,3-trimethylpent-4-enoate, and how can purification be achieved?

Methodological Answer: The synthesis typically involves esterification or condensation reactions under reflux conditions. For example, analogous chalcone derivatives are synthesized by refluxing precursors in anhydrous ethanol with a base (e.g., aqueous NaOH) at 360 K for 5 hours, followed by acidification and recrystallization from ethanol to achieve ~72% yield . Purification via recrystallization (ethanol or mixed solvents) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitoring reaction progress using TLC and characterizing intermediates via 1H^1H/13C^{13}C NMR ensures structural fidelity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Data collection using Bruker D8 VENTURE diffractometers and refinement via SHELX programs (e.g., SHELXL for structure solution, OLEX2 for visualization) provide atomic-resolution details, including bond lengths and angles . Complementary techniques like 1H^1H/13C^{13}C NMR (referencing assignments for analogous esters ) and high-resolution mass spectrometry (HRMS) validate purity and functional groups.

Q. Table 1: Key Crystallographic Parameters (Example)

ParameterValue
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)12.345, 15.678, 8.912
β\beta (°)105.6
RintR_{\text{int}}0.045
Refinement RR-factorsR1=0.059R_1 = 0.059, wR2=0.152wR_2 = 0.152

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational modeling?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways, such as cyclization or nucleophilic acyl substitution. Software like Gaussian or ORCA calculates transition states, activation energies, and thermodynamic profiles. SMILES/InChI descriptors (e.g., CCOC(=O)C(C)(C)C=C) aid in constructing 3D molecular geometries . Compare computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) to validate mechanisms .

Q. How should researchers address contradictions between crystallographic and spectroscopic data?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation strategies:

  • Use low-temperature XRD to capture dominant conformers.
  • Perform 1H^1H-1H^1H NOESY NMR to identify spatial proximities in solution.
  • Compare computed (DFT) and experimental bond angles/torsional angles to reconcile discrepancies .

Q. What supramolecular interactions govern the crystal packing of this compound?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., C=OH-C\text{C=O} \cdots \text{H-C}) and van der Waals interactions. Software like Mercury (CCDC) visualizes packing diagrams, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π\pi-stacking, halogen bonds if applicable) . For example, methyl group crowding may reduce hydrogen bonding, favoring dispersion forces .

Q. How can pharmacokinetic properties of derivatives be predicted for drug design?

Methodological Answer:

  • Lipophilicity: Measure logPP via shake-flask method or HPLC retention times.
  • Metabolic stability: Use liver microsome assays (human/rat) to assess esterase-mediated hydrolysis.
  • Permeability: Caco-2 cell monolayers or PAMPA assays predict intestinal absorption.
  • In silico tools: SwissADME or pkCSM predicts ADME profiles based on substituent effects (e.g., methyl groups enhance metabolic resistance) .

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